2,4,5-Trifluorobenzenesulfonamide

Fluorinated Building Block Physicochemical Characterization Thermal Stability

Select 2,4,5-Trifluorobenzenesulfonamide for your next synthesis or SAR campaign. Unlike other trifluorobenzenesulfonamide regioisomers, the 2,4,5-substitution pattern delivers a unique electronic and steric profile that dramatically influences carbonic anhydrase binding affinity and isoform selectivity. Available at 98% purity, this building block is ideal for medicinal chemistry, analytical reference standard development, and polymer additive research. Do not substitute with 2,3,4- or 2,4,6-isomers without validation—isomer-dependent reactivity can compromise reaction yields and biological activity.

Molecular Formula C6H4F3NO2S
Molecular Weight 211.16 g/mol
CAS No. 287172-63-8
Cat. No. B1306038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Trifluorobenzenesulfonamide
CAS287172-63-8
Molecular FormulaC6H4F3NO2S
Molecular Weight211.16 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)S(=O)(=O)N)F)F
InChIInChI=1S/C6H4F3NO2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H,(H2,10,11,12)
InChIKeyDJZNADBWJLAUPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,5-Trifluorobenzenesulfonamide (CAS 287172-63-8) – Physicochemical Profile & Procurement Specifications


2,4,5-Trifluorobenzenesulfonamide (CAS 287172-63-8) is a fluorinated aromatic sulfonamide building block with the molecular formula C₆H₄F₃NO₂S and a molecular weight of 211.16 g/mol . The compound is characterized by three fluorine atoms substituted at the 2-, 4-, and 5-positions of the benzene ring, a substitution pattern that modulates electronic properties and intermolecular interactions relative to other regioisomers. Key physicochemical parameters include a predicted density of 1.611 ± 0.06 g/cm³, a boiling point of 305.8 °C at 760 mmHg , a calculated aqueous solubility of 0.23 g/L at 25 °C , and a predicted logP of 1.13 . Commercial availability typically ranges from 95% to 99% purity .

Why Regioisomeric Trifluorobenzenesulfonamides Cannot Be Substituted for 2,4,5-Trifluorobenzenesulfonamide in R&D or Scale-Up


Fluorinated benzenesulfonamides are not a single commodity; the position of fluorine substitution on the aromatic ring exerts a profound influence on physicochemical properties, reactivity, and biological target engagement. Studies on tri- and tetrafluorobenzenesulfonamide series demonstrate that varying the substitution pattern yields compounds with widely divergent carbonic anhydrase binding affinities and isoform selectivities [1]. Consequently, 2,3,4-, 2,3,5-, 3,4,5-, and 2,4,6-trifluorobenzenesulfonamide regioisomers exhibit distinct solubility, lipophilicity, and thermal stability profiles, making them non-interchangeable in synthetic routes or structure-activity relationship (SAR) campaigns [2]. Substituting an alternative isomer without validating the impact on downstream steps risks failed reactions, altered pharmacokinetics, or compromised material performance.

Quantitative Differentiation of 2,4,5-Trifluorobenzenesulfonamide from Regioisomeric Analogs


Boiling Point: 2,4,5-Isomer Exhibits the Lowest Volatility Among Common Regioisomers

2,4,5-Trifluorobenzenesulfonamide exhibits a boiling point of 305.8 °C at 760 mmHg , which is lower than that of the 2,3,5-isomer (317.9 °C) [1], the 3,4,5-isomer (312.3 °C) [2], and the 2,3,4-isomer (309 °C) . This thermal difference can be exploited in purification (e.g., distillation) or in applications requiring lower processing temperatures.

Fluorinated Building Block Physicochemical Characterization Thermal Stability

Lipophilicity: Distinct logP Profile Impacts Solubility and Membrane Permeability

The calculated logP of 2,4,5-trifluorobenzenesulfonamide is 1.13 , placing it in an intermediate lipophilicity range. In contrast, the 2,3,4-isomer has a substantially higher logP of 2.53 , while the 3,4,5-isomer has a lower XlogP of 0.8 [1]. This ~10-fold difference in predicted octanol-water partition coefficient directly influences solubility in biological media and passive membrane permeability.

Drug Design ADME Medicinal Chemistry

Commercial Purity: High-Purity (>99%) Batches Available from Multiple Vendors

2,4,5-Trifluorobenzenesulfonamide is commercially available at 99% purity , enabling its use as an analytical standard or as a high-purity building block without additional purification. By comparison, the 2,3,4-isomer is typically offered at 95% purity , and the 3,4,5-isomer at 97% purity [1]. The higher purity specification reduces the risk of byproduct interference in sensitive reactions or biological assays.

Chemical Procurement Quality Control Analytical Chemistry

Synthetic Accessibility: Direct Preparation from Commercially Available Sulfonyl Chloride

2,4,5-Trifluorobenzenesulfonamide is readily synthesized in one step from 2,4,5-trifluorobenzenesulfonyl chloride (CAS 220227-21-4) using ammonium hydroxide in tetrahydrofuran . The sulfonyl chloride precursor is commercially available at 98% purity , providing a straightforward route to the sulfonamide without the need for complex, multi-step sequences required for some other regioisomers. For example, the synthesis of 2,3,4-trifluorobenzenesulfonamide and 2,3,6-trifluorobenzenesulfonamide has been described in the patent literature as part of more elaborate benzothiadiazine syntheses [1].

Organic Synthesis Scale-Up Process Chemistry

High-Value Application Scenarios for 2,4,5-Trifluorobenzenesulfonamide


Medicinal Chemistry: Fluorinated Sulfonamide Building Block for CA Inhibitor Libraries

Fluorinated benzenesulfonamides are established scaffolds for carbonic anhydrase (CA) inhibitors. The 2,4,5-trifluoro substitution pattern yields a distinct electronic and steric profile that can be further functionalized to achieve isoform selectivity. Researchers can use 2,4,5-trifluorobenzenesulfonamide as a starting material to synthesize substituted derivatives, as demonstrated in comprehensive SAR studies of tri- and tetrafluorobenzenesulfonamides [1].

Analytical Chemistry: High-Purity Reference Standard for Method Development

With a commercial purity of up to 99% , 2,4,5-trifluorobenzenesulfonamide is well-suited for use as an analytical reference standard. Its defined boiling point (305.8 °C) and lipophilicity (logP 1.13) facilitate the development and validation of HPLC, GC, or LC-MS methods for the detection and quantification of sulfonamide impurities in complex mixtures.

Polymer Science: Sulfonamide-Based Additive for Material Modification

Patents have described the use of sulfonamide compounds as anti-yellowing additives in aromatic polycarbonate compositions [2]. While the patent covers a broad class, the specific fluorination pattern of 2,4,5-trifluorobenzenesulfonamide may offer advantages in terms of thermal stability and compatibility with polymer matrices, making it a candidate for evaluation in materials science applications.

Process Chemistry: Model Substrate for Amination Reaction Optimization

The established synthesis of 2,4,5-trifluorobenzenesulfonamide from the corresponding sulfonyl chloride provides a clean, well-defined reaction system. This makes the compound an excellent model substrate for optimizing amination conditions (e.g., solvent, base, temperature) that can be translated to more complex sulfonamide targets.

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